molecular formula C9H10BrNO2 B1403952 6-Bromo-3-methoxy-2-methylbenzamide CAS No. 1420537-79-6

6-Bromo-3-methoxy-2-methylbenzamide

Cat. No. B1403952
M. Wt: 244.08 g/mol
InChI Key: GMFHFYNIFJDZAA-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-methylbenzamide, also known as 6-bromo-3-methoxy-2-methylbenzoic acid amide, is a synthetic compound with a variety of applications in scientific research. It is a brominated derivative of the aromatic amide, benzoic acid, and has been used as a starting material in various syntheses of organic compounds. The compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

6-Bromo-3-methoxy-2-methylbenzamide has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of compounds with potential medicinal applications, such as the anti-inflammatory agent ibuprofen. The compound has also been used in the synthesis of compounds with potential applications in biochemistry and pharmacology, such as the anticonvulsant drug phenobarbital. In addition, 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide has been used in the synthesis of compounds with potential applications in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide is not well understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormone-like substances that play an important role in inflammation, pain, and other physiological processes. By inhibiting cyclooxygenase, 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide may reduce the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide are not well understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. By inhibiting cyclooxygenase, 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide may reduce the production of prostaglandins, leading to a reduction in inflammation and pain. In addition, the compound has been shown to have antioxidant and antimicrobial properties, indicating potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

6-Bromo-3-methoxy-2-methylbenzamide has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it a cost-effective starting material for a variety of organic syntheses. In addition, the compound is relatively stable and can be stored for long periods of time without decomposition. However, the compound is also toxic and should be handled with care in the laboratory.

Future Directions

The potential applications of 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide are vast and varied. Future research may focus on the compound’s potential applications in medicinal chemistry, biochemistry, and pharmacology, such as the development of new drugs and treatments for various diseases. Additionally, future research may investigate the compound’s potential applications in the treatment of cancer and other diseases, as well as its potential as an antioxidant and antimicrobial agent. Finally, further research may focus on the compound’s potential for use in the synthesis of other organic compounds.

properties

IUPAC Name

6-bromo-3-methoxy-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFHFYNIFJDZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284889
Record name Benzamide, 6-bromo-3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methoxy-2-methylbenzamide

CAS RN

1420537-79-6
Record name Benzamide, 6-bromo-3-methoxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420537-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 6-bromo-3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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